![molecular formula C5H12O2 B12557717 1-Methoxybutan-1-ol CAS No. 144393-70-4](/img/structure/B12557717.png)
1-Methoxybutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxybutan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid that is miscible with water and commonly used as a solvent in various industrial applications. The compound is also known by other names such as 1-methoxy-2-butanol and 1-methoxybutan-2-ol .
Vorbereitungsmethoden
1-Methoxybutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of butanol with methanol in the presence of an acid catalyst. This process typically requires controlled reaction conditions, including specific temperatures and pressures, to achieve optimal yields . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-Methoxybutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield butanal, while reduction with lithium aluminum hydride can produce butanol .
Wissenschaftliche Forschungsanwendungen
1-Methoxybutan-1-ol has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 1-methoxybutan-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes glycol-bond fission, leading to the formation of hydroxycarbonyl compounds . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
1-Methoxybutan-1-ol can be compared with other similar compounds such as 1-methoxybutane, 1-butanol, and 3-methoxybutan-1-ol:
1-Methoxybutane: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methoxybutan-1-ol: This compound has the methoxy group attached to a different carbon atom, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
144393-70-4 |
---|---|
Molekularformel |
C5H12O2 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
1-methoxybutan-1-ol |
InChI |
InChI=1S/C5H12O2/c1-3-4-5(6)7-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
APFRUMUZEFOCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.